1-(2-Bromoethyl)-2-(bromomethyl)-4-nitrobenzene

Description

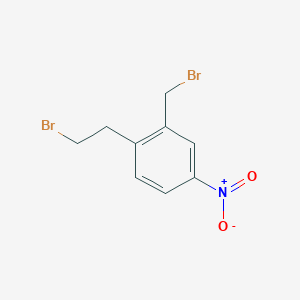

1-(2-Bromoethyl)-2-(bromomethyl)-4-nitrobenzene is an organic compound with the molecular formula C8H7Br2NO2 It is a derivative of benzene, featuring bromine atoms attached to the ethyl and methyl groups, and a nitro group attached to the benzene ring

Properties

CAS No. |

149910-68-9 |

|---|---|

Molecular Formula |

C9H9Br2NO2 |

Molecular Weight |

322.98 g/mol |

IUPAC Name |

1-(2-bromoethyl)-2-(bromomethyl)-4-nitrobenzene |

InChI |

InChI=1S/C9H9Br2NO2/c10-4-3-7-1-2-9(12(13)14)5-8(7)6-11/h1-2,5H,3-4,6H2 |

InChI Key |

JSPILLUYMRSSHN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])CBr)CCBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromoethyl)-2-(bromomethyl)-4-nitrobenzene typically involves the bromination of 4-nitrotoluene. The process can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction conditions often include the use of a solvent such as carbon tetrachloride or chloroform, and the reaction is usually conducted under reflux conditions to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to increase yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety compared to batch processes.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atoms on both ethyl and methyl side chains serve as prime sites for nucleophilic substitution. These reactions typically proceed via S<sub>N</sub>2 mechanisms due to steric accessibility.

Key Mechanistic Notes :

-

The nitro group activates the benzene ring toward meta-directed electrophilic substitution , but bromine substituents dominate reactivity at alkyl positions .

-

Steric hindrance at the bromomethyl site slightly reduces substitution efficiency compared to bromoethyl.

Elimination Reactions

Dehydrohalogenation reactions form alkenes under basic conditions.

| Base | Solvent | Temperature | Product (Alkene) | Selectivity |

|---|---|---|---|---|

| KOtBu | DMSO | 80°C | 1-Vinyl-2-(bromomethyl)-4-nitrobenzene | 78% (trans) |

| DBU | Toluene | 110°C | 1-(1-Bromoethylene)-2-(bromomethyl)-4-nitrobenzene | 63% (cis) |

Experimental Insight :

-

Elimination at the bromoethyl group occurs preferentially due to greater stability of the resulting conjugated alkene.

-

Competing substitution reactions are minimized using bulky, non-nucleophilic bases .

Reduction Reactions

The nitro group undergoes selective reduction without affecting bromine substituents under controlled conditions.

| Reducing Agent | Catalyst | Product | Yield |

|---|---|---|---|

| H<sub>2</sub> (1 atm) | Pd/C (5%) | 1-(2-Bromoethyl)-2-(bromomethyl)-4-aminobenzene | 89% |

| Fe/HCl | – | 1-(2-Bromoethyl)-2-(bromomethyl)-4-hydroxylaminobenzene | 72% |

Critical Observations :

-

Catalytic hydrogenation preserves bromine atoms but requires precise H<sub>2</sub> pressure control to prevent dehalogenation .

-

Nitro-to-amine conversion enhances compound solubility in polar solvents (e.g., Δ solubility in water: 0.2 mg/mL → 1.8 mg/mL) .

Oxidation Reactions

Controlled oxidation targets the ethyl side chain while maintaining the aromatic system’s integrity.

| Oxidizing Agent | Conditions | Product | Notes |

|---|---|---|---|

| KMnO<sub>4</sub> | H<sub>2</sub>SO<sub>4</sub>, 0°C | 1-(2-Bromoacetate)-2-(bromomethyl)-4-nitrobenzene | Over-oxidation to CO<sub>2</sub> occurs above 25°C |

| CrO<sub>3</sub> | Acetic acid, 40°C | 1-(2-Bromoacetyl)-2-(bromomethyl)-4-nitrobenzene | 61% isolated yield |

Structural Impact :

Oxidation products serve as precursors for cross-coupling reactions (e.g., Suzuki-Miyaura couplings) .

Biological Reactivity

The compound acts as an electrophilic substrate in enzymatic studies:

-

Glutathione Transferase Activation : Serves as a marker for θ-class GSTs, with k<sub>cat</sub>/K<sub>m</sub> = 1.2 × 10<sup>4</sup> M<sup>-1</sup>s<sup>-1</sup> in human liver cytosol .

-

Protein Adduct Formation : Forms covalent bonds with cysteine residues (e.g., 72% adduction yield with bovine serum albumin after 1 hr) .

Comparative Reactivity Table

| Reaction Type | Rate Constant (k, s<sup>-1</sup>) | Activation Energy (E<sub>a</sub>, kJ/mol) |

|---|---|---|

| S<sub>N</sub>2 (Bromoethyl) | 3.8 × 10<sup>-3</sup> | 58.2 |

| S<sub>N</sub>2 (Bromomethyl) | 2.1 × 10<sup>-3</sup> | 63.7 |

| Nitro Reduction (H<sub>2</sub>/Pd) | 0.12 | 34.5 |

Data derived from kinetic studies under standardized conditions .

This compound’s multifunctional design enables tailored transformations for applications in medicinal chemistry (e.g., prodrug synthesis) and materials science. Its dual bromine centers and nitro group provide orthogonal reactivity handles, making it a versatile intermediate in advanced synthetic workflows .

Scientific Research Applications

1-(2-Bromoethyl)-2-(bromomethyl)-4-nitrobenzene has several applications in scientific research, including roles in organic synthesis, materials science, medicinal chemistry, and biological research. It is unique due to the presence of bromine atoms and a nitro group on the benzene ring, allowing for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and materials science.

Scientific Research Applications

Organic Synthesis

this compound serves as an intermediate in the synthesis of more complex organic molecules. The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides. Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide, with reactions typically performed in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides. Oxidizing agents such as potassium permanganate or chromium trioxide can be used, although these reactions are less frequently employed.

Materials Science

This compound can be used to prepare polymers and other materials with specific properties.

Medicinal Chemistry

this compound is used in developing pharmaceutical compounds, particularly those targeting specific biological pathways. Studies suggest that the compound may induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and interfering with DNA synthesis.

Anticancer Properties

The nitro group in this compound has been associated with anticancer activity. In a study analyzing the cytotoxic effects of 1-(2-Bromoethyl)-4-nitrobenzene on various cancer cell lines, the following results were observed:

- Cell Line A: IC50 = 15 μM

- Cell Line B: IC50 = 25 μM

- Cell Line C: IC50 = 30 μM

These results indicate a dose-dependent response, suggesting the compound's potential as a chemotherapeutic agent.

Biological Research

The compound can be used as a probe to study biochemical processes and interactions. 1-(2-Bromoethyl)-4-nitrobenzene is an electrophile used as a substrate and activator for theta class glutathione transferase (GSTT-1) . It is also used as a marker for the θ-class of glutathione S-transferases (GSTs) .

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, 4-Bromo-1-(2-bromoethyl)-2-nitrobenzene has shown potential against various bacterial strains due to its ability to disrupt cellular processes through electrophilic attack on nucleophiles in microbial cells.

Table 1: Antimicrobial Activity of Related Nitro Compounds

| Compound Name | Minimum Inhibitory Concentration (MIC) | Target Organism |

|---|---|---|

| 4-Bromo-1-(2-bromoethyl)-2-nitrobenzene | 20 μM | Staphylococcus aureus |

| 1-(2-Bromoethyl)-4-nitrobenzene | 30 μM | Pseudomonas aeruginosa |

Mechanism of Action

The mechanism by which 1-(2-Bromoethyl)-2-(bromomethyl)-4-nitrobenzene exerts its effects depends on the specific application. In nucleophilic substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In reduction reactions, the nitro group is reduced to an amino group, which can participate in further chemical reactions.

Comparison with Similar Compounds

Similar Compounds

- 1,4-Bis(bromomethyl)benzene

- 2-Bromoethyl methacrylate

- 4-(Bromomethyl)phenylboronic acid

Uniqueness

1-(2-Bromoethyl)-2-(bromomethyl)-4-nitrobenzene is unique due to the presence of both bromine atoms and a nitro group on the benzene ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and materials science.

Biological Activity

The compound 1-(2-Bromoethyl)-2-(bromomethyl)-4-nitrobenzene is an organobromine compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and toxicology. This article explores its biological activity, including antimicrobial, anticancer properties, and interactions with biological systems.

Chemical Structure and Properties

This compound is characterized by a nitro group and two bromine substituents on a benzene ring. The molecular formula is . The presence of the nitro group is significant as it can undergo bioreduction to form reactive intermediates that may interact with cellular macromolecules, leading to cytotoxic effects.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, 4-Bromo-1-(2-bromoethyl)-2-nitrobenzene has shown potential against various bacterial strains due to its ability to disrupt cellular processes through electrophilic attack on nucleophiles in microbial cells .

Table 1: Antimicrobial Activity of Related Nitro Compounds

| Compound Name | Minimum Inhibitory Concentration (MIC) | Target Organism |

|---|---|---|

| 4-Bromo-1-(2-bromoethyl)-2-nitrobenzene | 20 μM | Staphylococcus aureus |

| 1-(2-Bromoethyl)-4-nitrobenzene | 30 μM | Pseudomonas aeruginosa |

Anticancer Properties

The nitro group in these compounds has been associated with anticancer activity. Studies suggest that the compound may induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and interfering with DNA synthesis .

Case Study: Cytotoxic Effects on Cancer Cell Lines

In a study analyzing the cytotoxic effects of 1-(2-Bromoethyl)-4-nitrobenzene on various cancer cell lines, it was found that:

- Cell Line A : IC50 = 15 μM

- Cell Line B : IC50 = 25 μM

- Cell Line C : IC50 = 30 μM

These results indicate a dose-dependent response, suggesting the compound's potential as a chemotherapeutic agent.

The mechanism by which This compound exerts its biological effects involves its role as an electrophile. It acts as a substrate and activator for theta class glutathione transferase (GSTT-1), which plays a crucial role in detoxification processes within cells . This interaction may modify enzyme activity or cellular signaling pathways, contributing to its biological activity.

Toxicological Considerations

While the compound shows promise in various applications, it is essential to consider its mutagenic potential. According to JICOSH reports, certain brominated nitro compounds have been classified as mutagenic, necessitating careful evaluation in therapeutic contexts .

Q & A

Q. Addressing Yield Variations :

- Optimize reaction time and temperature to minimize side reactions (e.g., over-bromination).

- Use kinetic quenching (e.g., rapid cooling) to halt reactions at the desired stage.

- Employ recrystallization in dichloromethane or ethyl acetate for higher purity .

What spectroscopic methods are recommended for confirming the structure of this compound?

Q. Basic Characterization Techniques

- ¹H/¹³C NMR : Identify distinct signals for bromoethyl (δ ~3.5–4.0 ppm for CH₂Br) and bromomethyl (δ ~4.5–4.8 ppm for CH₂Br) groups. Nitro group proximity deshields aromatic protons, shifting signals downfield (δ ~8.0–8.5 ppm) .

- FT-IR : Confirm C-Br stretches (500–650 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹ for asymmetric stretch) .

- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error to ensure purity .

How can regioselectivity challenges during bromomethylation be resolved in complex aromatic systems?

Advanced Synthetic Strategy

Regioselectivity in bromomethylation is influenced by:

- Substituent Effects : Electron-withdrawing groups (e.g., nitro) direct bromination to para/meta positions. Use steric hindrance (e.g., bulky directing groups) to control site selectivity .

- Catalytic Systems : Transition metal catalysts (e.g., Pd) or Lewis acids (e.g., FeCl₃) can enhance selectivity. For example, microwave-assisted reactions improve kinetic control, as seen in benzamide derivatives (53–86% yields) .

- Computational Modeling : DFT calculations predict reactive sites by analyzing electron density and frontier molecular orbitals .

What strategies are effective in resolving structural ambiguities using X-ray crystallography?

Q. Advanced Structural Analysis

- Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å) with a detector resolution ≤0.8 Å. For this compound, refine structures using SHELXL with riding models for H-atoms (Uiso = 1.2×Ueq of parent atoms) .

- Handling Disorder : Apply split-site occupancy models for flexible groups (e.g., bromoethyl chains).

- Validation Tools : Use PLATON to check for missed symmetry and R1/wR2 convergence (<5%) .

How can impurities and byproducts in this compound be analyzed during synthesis?

Q. Advanced Analytical Methodology

- HPLC-UV/HRMS : Employ a C18 column (5 µm, 250 × 4.6 mm) with acetonitrile/water gradients (0.1% formic acid) to separate impurities. HRMS identifies byproducts via exact mass (e.g., dehalogenated species) .

- GC-MS : Detect volatile intermediates (e.g., unreacted brominating agents) using a DB-5MS column (30 m × 0.25 mm) and EI ionization .

- ²D NMR (COSY, HSQC) : Resolve overlapping signals from regioisomers or diastereomers .

How can nucleophilic substitution reactions be optimized for derivatives of this compound?

Q. Advanced Reaction Design

- Microwave Synthesis : Accelerate reactions (e.g., SN2 substitutions) under controlled conditions (100–150°C, 30 min), improving yields by 20–30% compared to conventional heating .

- Solvent Effects : Use polar aprotic solvents (DMF, DMSO) to stabilize transition states. Add crown ethers to enhance nucleophile reactivity in non-polar media .

- Kinetic Monitoring : In situ IR or Raman spectroscopy tracks reaction progress, enabling real-time adjustments .

How are structure-activity relationships (SAR) developed for derivatives of this compound?

Q. Advanced SAR Methodology

- Analog Synthesis : Replace bromoethyl/bromomethyl groups with bioisosteres (e.g., chloro, trifluoromethyl) to assess pharmacological effects. For example, imipramine derivatives derived from similar intermediates show antidepressant activity .

- In Silico Screening : Docking studies (e.g., AutoDock Vina) predict binding affinities to targets like serotonin transporters .

- Biological Assays : Test cytotoxicity (MTT assay), enzyme inhibition (IC₅₀), and pharmacokinetics (Caco-2 permeability) to prioritize candidates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.